Dpdpe

Description

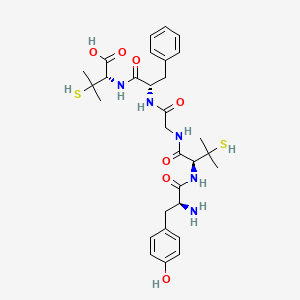

A heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond.

CHEMBL31421 is a Protein drug.

A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DPDPE: A Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine², D-Penicillamine⁵]enkephalin (DPDPE) is a synthetic cyclic pentapeptide and a highly selective agonist for the delta (δ)-opioid receptor. Developed in the early 1980s, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the δ-opioid receptor system. Its high selectivity and metabolic stability have made it a reference compound in opioid research. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating δ-opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The primary mechanism of action involves the activation of inhibitory G proteins (Gαi/o). Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The dissociated G protein subunits then modulate various downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate the extracellular signal-regulated kinase (ERK) cascade in an Src-dependent manner, a process that can be independent of G protein signaling in some contexts.[1]

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to the δ-opioid receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the pharmacological effects of this compound, including analgesia, anxiolysis, and antidepressant-like effects observed in preclinical studies.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| δ-Opioid Receptor | 1.4 nM | Monkey brain membranes | Radioligand Binding ([³H]this compound) | [2] |

| μ-Opioid Receptor | >10,000 nM | Monkey brain membranes | Radioligand Binding ([³H]DAMGO) | [2] |

| κ-Opioid Receptor | >10,000 nM | Monkey brain membranes | Radioligand Binding ([³H]U69593) | [2] |

| Functional Potency (EC50/IC50) | ||||

| Inhibition of Electrically Stimulated Contraction | 5.2 nM | Mouse Vas Deferens | In vitro organ bath | [2][3] |

| Inhibition of cAMP Formation | 13.9 nM | HEK293 cells expressing δ-opioid receptor | cAMP Assay | [4] |

| In Vivo Effects | ||||

| Antinociception (formalin test, s.c.) | Inactive | Mouse | Behavioral Assay | [5] |

| Excessive Vertical Rearing (i.c.v.) | Active | Rat | Behavioral Assay | [6] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for opioid receptors.

1. Membrane Preparation:

- Homogenize brain tissue (e.g., rat or monkey cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).

2. Binding Assay:

- In a final volume of 1 ml, incubate the prepared membranes (typically 100-200 µg of protein) with a fixed concentration of radiolabeled ligand (e.g., [³H]this compound for δ receptors, [³H]DAMGO for μ receptors, or [³H]U69593 for κ receptors).

- For competition binding assays, include varying concentrations of unlabeled this compound.

- To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radioactive competing ligand (e.g., 10 µM naloxone) is included.

- Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Counting:

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Analyze competition binding data using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Vas Deferens Bioassay

This ex vivo functional assay assesses the inhibitory effect of this compound on neurotransmission.

1. Tissue Preparation:

- Euthanize a mouse and dissect out the vasa deferentia.

- Mount each vas deferens in an organ bath containing a physiological salt solution (e.g., Krebs-bicarbonate buffer) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

- Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

- Apply a resting tension (e.g., 0.5 g) and allow the tissue to equilibrate for a period (e.g., 60 minutes), with periodic washing.

2. Electrical Field Stimulation:

- Stimulate the tissue with electrical pulses (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) delivered via two platinum electrodes placed parallel to the tissue. This will elicit twitch contractions.

3. Drug Application:

- Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.

- Allow the response to each concentration to stabilize before adding the next.

4. Data Analysis:

- Measure the amplitude of the twitch contractions in the presence of each concentration of this compound.

- Express the inhibition of the twitch response as a percentage of the pre-drug control.

- Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

This compound-Induced δ-Opioid Receptor Signaling Pathway

Caption: this compound signaling at the δ-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of DPDPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and pharmacological profile of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a cornerstone tool in opioid research. It details its synthesis, purification, and key experimental methodologies for its characterization, along with insights into its mechanism of action.

Core Structural and Chemical Properties

This compound is a synthetic, cyclic pentapeptide analogue of enkephalin, renowned for its high potency and selectivity as a delta-opioid receptor (DOR) agonist.[1] Its unique structure, featuring a disulfide bridge, confers significant conformational rigidity, which is crucial for its receptor selectivity and resistance to enzymatic degradation.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | [1][4] |

| Sequence | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH | [4] |

| Molecular Formula | C₃₀H₃₉N₅O₇S₂ | [1][4] |

| Molecular Weight | 645.79 g/mol | [1][4] |

| Appearance | White to off-white solid powder | [4] |

| Solubility | Soluble in DMSO and water (up to 1 mg/mL) | [4][5][6] |

| Storage | Store at -20°C | [4] |

Amino Acid Sequence and Cyclization

The primary structure of this compound is H-Tyr-D-Pen-Gly-Phe-D-Pen-OH. A key feature is the intramolecular disulfide bond formed between the thiol groups of the two D-penicillamine (D-Pen) residues at positions 2 and 5.[2] This 14-membered ring structure imposes significant conformational constraints, which are fundamental to its high affinity and selectivity for the δ-opioid receptor.[2]

Three-Dimensional Conformation

The three-dimensional structure of this compound has been elucidated through X-ray crystallography and NMR spectroscopy.[7][8] The peptide adopts a rigid, folded conformation in solution, characterized by a type IV β-turn.[8] This conformation is stabilized by transannular interactions between the aromatic side chains of Tyrosine at position 1 (Tyr¹) and Phenylalanine at position 4 (Phe⁴) with the gem-dimethyl groups of the D-Pen² residue.[8] The C-terminal carboxyl group also plays a critical role in enhancing its selectivity for the δ-opioid receptor over the µ-opioid receptor.[3]

Pharmacological Profile

This compound is a full agonist at the δ-opioid receptor. Its pharmacological activity is typically characterized by its binding affinity (Ki), its ability to stimulate G-protein coupling (EC₅₀ in GTPγS assays), and its functional effect in tissue-based assays.

Table 2: Pharmacological Data for this compound

| Parameter | Receptor | Value | Assay Condition | Reference(s) |

| Binding Affinity (Ki) | µ-opioid | > 713 nM | Rat brain homogenates | [4] |

| κ-opioid | > 1,500 nM | Rat brain homogenates | [4] | |

| Functional Potency (EC₅₀) | δ-opioid | 5.2 nM | Mouse Vas Deferens Assay | [5][6][9] |

| δ-opioid | ~3.0 nM | [³⁵S]GTPγS Binding Assay (CHO cells) |

Signaling Pathways

As a δ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. The DOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[10]

Canonical G-Protein Signaling

Activation of the DOR by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[7] This is the primary mechanism through which this compound exerts many of its cellular effects.

MAPK/ERK Pathway Activation

In addition to the canonical pathway, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] This activation is often mediated by the Gβγ subunit and can involve transactivation of receptor tyrosine kinases or Src kinase-dependent mechanisms.[2]

Experimental Protocols

Detailed and reproducible protocols are essential for studying this compound. Below are methodologies for its synthesis, purification, and key functional assays.

Synthesis and Characterization Workflow

The production of high-purity this compound involves a multi-step process beginning with chemical synthesis and concluding with rigorous analytical characterization.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol describes a standard manual Fmoc/tBu-based solid-phase peptide synthesis (SPPS) for generating the linear this compound precursor.[1][11]

-

Resin Preparation: Start with a pre-loaded Fmoc-D-Pen(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (4 equivalents) with a coupling agent like HBTU (3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycle: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps for each subsequent amino acid in the sequence (Gly, D-Pen(Trt), Tyr(tBu)).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification

-

Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (Trt, tBu).

-

Peptide Precipitation: Filter the resin and precipitate the crude linear peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide pellet.

-

Disulfide Cyclization:

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.

-

Stir the solution open to the air or use an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) to facilitate the formation of the disulfide bond.

-

Monitor the reaction by RP-HPLC until the linear precursor is consumed.

-

-

Purification by RP-HPLC:

-

Acidify the cyclization mixture with TFA.

-

Purify the crude cyclic peptide using a preparative reverse-phase HPLC system with a C18 column.[12][13]

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). For example, a gradient of 10-50% acetonitrile over 40 minutes.

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure this compound.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a fluffy, white powder.

Protocol 3: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing DOR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (10-50 µg of protein).

-

A fixed concentration of a suitable δ-opioid radioligand (e.g., [³H]-Naltrindole) near its Kd value.

-

Increasing concentrations of unlabeled this compound (the competitor).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) to the final volume.

-

For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM Naltrindole).

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 4: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[3][5][16]

-

Reagents and Buffers:

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine diphosphate, to keep G-proteins in an inactive state basally.

-

[³⁵S]GTPγS: The radiolabeled GTP analog.

-

Agonist: this compound solution at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes expressing DOR (10-20 µg), GDP (e.g., 10-30 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Basal binding is determined in the absence of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting and Analysis:

-

Dry the filters and measure radioactivity using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

-

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. ChemiSCREEN™ Delta Opioid Receptor Membrane Preparation [discoverx.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. CHEMISCREEN™ MEMBRANE PREPARATION RECOMBINANT HUMAN µ (Mu) OPIOID RECEPTOR | HTS101M [merckmillipore.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. ChemiSCREEN™ Human δ Opioid Receptor Membrane Preparation | HTS100M [merckmillipore.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DPDPE in Pain and Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pen2,D-Pen5]enkephalin (DPDPE) is a synthetic, cyclic pentapeptide that has served as a cornerstone in opioid research for decades. Developed in the early 1980s as a modification of the endogenous opioid met-enkephalin, this compound was the first highly selective agonist for the delta-opioid receptor (DOR) to be created. Its remarkable selectivity and potent activity have made it an invaluable pharmacological tool for elucidating the physiological functions of the DOR, particularly its role in nociception and analgesia. This guide provides an in-depth examination of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: Delta-Opioid Receptor Agonism

This compound exerts its effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] DORs are primarily coupled to inhibitory G proteins (Gαi/o).[2] The activation of these receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing an analgesic effect.

The key signaling events are as follows:

-

G Protein Activation: Upon this compound binding, the Gαi/o protein releases its bound GDP and binds GTP, causing the dissociation of the Gα subunit from the Gβγ dimer.[3]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx upon depolarization.

-

-

MAPK Pathway Activation: this compound-mediated DOR activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which can influence long-term changes in gene expression and neuronal function.

These coordinated actions decrease the likelihood of action potential firing and reduce the release of pro-nociceptive neurotransmitters (like substance P and glutamate) from the presynaptic terminals of sensory neurons, thereby dampening the transmission of pain signals.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize key data points from receptor binding and functional studies.

Table 1: Receptor Binding Affinity

This table presents the inhibition constant (Ki) of this compound at different opioid receptors. A lower Ki value indicates a higher binding affinity. Data is derived from competitive binding assays using radiolabeled ligands in brain membrane preparations.

| Compound | Receptor | Ki (nM) | Species | Source(s) |

| This compound | δ (Delta) | 4.5 | Rat | [4] |

| δ (Delta) | 1.4 | Monkey | [5] | |

| μ (Mu) | 438.1 | Rat | [4] | |

| κ (Kappa) | >10,000 | Monkey | [5] |

The high ratio of Ki (μ)/Ki (δ) demonstrates this compound's significant selectivity for the delta-opioid receptor.

Table 2: In Vitro Functional Potency

This table shows the half-maximal effective concentration (EC50) of this compound in the mouse vas deferens assay, a classic functional bioassay for opioid activity.

| Compound | Assay | EC50 (nM) | Species | Source(s) |

| This compound | Mouse Vas Deferens (Inhibition of Contraction) | 5.2 | Mouse | [6] |

Key Experimental Protocols

The analgesic properties of this compound are characterized using a suite of standardized preclinical models. Below are detailed methodologies for key assays.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) and selectivity of this compound for opioid receptors.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat or monkey cortex) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes, which are rich in opioid receptors.

-

Incubation: Aliquots of the membrane preparation are incubated in tubes containing a fixed concentration of a radiolabeled ligand specific for a receptor subtype (e.g., [3H]DAMGO for μ, [3H]this compound for δ, [3H]U69593 for κ) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[7]

-

Mouse Vas Deferens (MVD) Assay

-

Objective: To measure the functional agonist activity of this compound in an isolated tissue preparation.

-

Methodology:

-

Tissue Dissection: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2/5% CO2.[8]

-

Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes, causing twitch contractions through the release of neurotransmitters.

-

Recording: Contractions are measured isometrically using a force-displacement transducer and recorded.

-

Compound Addition: Once stable twitch responses are established, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The inhibitory effect of this compound on the twitch amplitude is measured. A concentration-response curve is plotted, and the EC50 value is calculated, representing the concentration that produces 50% of the maximal inhibition.[8]

-

Hot Plate Test

-

Objective: To assess the analgesic effect of this compound against acute thermal pain, primarily reflecting a supraspinally mediated response.

-

Methodology:

-

Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure: A mouse or rat is placed on the heated surface, enclosed by a transparent cylinder to prevent escape.

-

Measurement: The latency (in seconds) to a nociceptive response, typically paw licking, paw shaking, or jumping, is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Testing Protocol: A baseline latency is measured before this compound administration. The compound is then administered (e.g., subcutaneously, intraperitoneally), and the latency is re-measured at various time points post-administration.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Formalin Test

-

Objective: To evaluate the efficacy of this compound in a model of continuous, tonic pain that has both a direct neurogenic and a subsequent inflammatory component.

-

Methodology:

-

Procedure: A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.

-

Observation: Immediately after injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking, biting, or shaking the injected paw is recorded by a trained observer.

-

Phases of Response: The nociceptive response occurs in two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 15-40 minutes post-injection, driven by an inflammatory response and central sensitization.

-

-

Testing Protocol: Animals are pre-treated with this compound or a vehicle control before the formalin injection. The total time spent exhibiting pain behaviors is recorded for both phases.

-

Data Analysis: The analgesic effect is determined by the reduction in the duration of pain behaviors in the this compound-treated group compared to the vehicle group for each phase.

-

Conclusion

This compound remains a quintessential tool in pain research. Its high selectivity for the delta-opioid receptor has allowed for the precise dissection of DOR-mediated signaling pathways and their contribution to analgesia. The quantitative data derived from binding and functional assays consistently underscore its potency and selectivity, while established in vivo protocols like the hot plate and formalin tests confirm its antinociceptive efficacy. For scientists and drug development professionals, a thorough understanding of this compound's pharmacology and the methodologies used to study it provides a critical foundation for exploring the therapeutic potential of new DOR-targeted analgesics.

References

- 1. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 7. zenodo.org [zenodo.org]

- 8. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

Probing Cellular Mechanisms with DPDPE: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Exploratory Studies Using [D-Penicillamine(2,5)]-enkephalin (DPDPE) in Cellular Models.

[D-Penicillamine(2,5)]-enkephalin (this compound) stands as a cornerstone pharmacological tool for investigating the delta-opioid receptor (DOR), a critical target in pain management, mood disorders, and neuroprotection. This prototypical selective DOR agonist peptide has been instrumental in elucidating the intricate signaling cascades and regulatory mechanisms governed by this receptor in various cellular contexts.[1][2] This technical guide provides a comprehensive overview of exploratory studies utilizing this compound, focusing on its mechanism of action, downstream signaling effects, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] Upon agonist binding, the DOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/Go family. This activation initiates a cascade of intracellular events, fundamentally altering cellular physiology.

Key Signaling Pathways Modulated by this compound

The activation of DOR by this compound triggers a multifactorial signaling network, with the most well-characterized pathways being the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) cascade.

Inhibition of Adenylyl Cyclase and cAMP Reduction

A primary consequence of Gi/Go protein activation by this compound is the inhibition of adenylyl cyclase activity. This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).[5]

Activation of the ERK/MAPK Pathway

This compound binding to the DOR also initiates signaling through the Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of gene expression, cell proliferation, and survival.[6][7] This activation is often mediated by the βγ-subunits of the dissociated G-protein, which can activate various downstream effectors, including Src kinase and Ras, ultimately leading to the phosphorylation and activation of ERK1/2.[6]

Quantitative Data on this compound Activity

The following tables summarize key quantitative parameters for this compound from various cellular and in vitro studies, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]this compound | Monkey brain membranes | 1.4 | [8] |

| [3H][p-ClPhe4]this compound | Rat brain | 8.5 | [9] |

| [3H]IleDelt II | Rat brain membrane homogenates | 10.72 | [1] |

Table 2: Functional Potency (EC50) of this compound in Cellular Assays

| Assay | Cell Line/Tissue | EC50 (nM) | Reference |

| Inhibition of electrically stimulated contraction | Mouse vas deferens | 5.2 | [10] |

| Inhibition of forskolin-stimulated cAMP accumulation | CHO cells expressing human DOR | 1.3 | [5] |

| [35S]GTPγS binding | NG108-15/HA-D1R cells | 59.9 ± 15.1 | [11] |

| [35S]GTPγS binding | CHO-FLAG-DOR/HA-D1R cells | 47.0 ± 10.9 | [11] |

| Inhibition of cAMP accumulation | HEK293-A cells expressing DOR | 6.4 | [12] |

| Calcium mobilization | CHO cells expressing human DOR | 26.92 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize the cellular effects of this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the δ-opioid receptor.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) in ice-cold buffer and centrifuge to pellet cell membranes.[13] Resuspend the pellet in the appropriate assay buffer.

-

Binding Reaction: In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled DOR ligand (e.g., [3H]this compound or [3H]pCl-DPDPE) and varying concentrations of unlabeled this compound.[8][13]

-

Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) to allow binding to reach equilibrium.[13]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) in multi-well plates.[5][14]

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.[12]

-

Stimulation and Treatment: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[15] Concurrently, treat the cells with a range of this compound concentrations.

-

Lysis: After a defined incubation period, terminate the reaction and lyse the cells to release the accumulated intracellular cAMP.

-

Quantification: Measure the cAMP levels in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).[16]

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[17]

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.

Protocol:

-

Cell Culture and Starvation: Seed cells expressing DOR in 96-well plates and grow to confluency. Prior to the experiment, starve the cells in serum-free media to reduce basal ERK phosphorylation.[18]

-

Stimulation: Treat the cells with various concentrations of this compound for a defined period (e.g., 5-10 minutes, as ERK activation is often transient).[6][18]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining: Block non-specific antibody binding sites. Incubate the cells with a primary antibody specific for the phosphorylated form of ERK1/2. Subsequently, incubate with a secondary antibody conjugated to a fluorescent dye.

-

Detection: Quantify the fluorescence signal in each well using a plate reader or imaging system.[7]

-

Data Analysis: Normalize the phospho-ERK signal to the total ERK or cell number. Plot the normalized signal against the this compound concentration to determine the EC50 for ERK activation.

Conclusion

This compound remains an invaluable tool for dissecting the multifaceted roles of the δ-opioid receptor in cellular signaling. The experimental frameworks and quantitative data presented in this guide offer a solid foundation for researchers designing and interpreting studies with this selective agonist. A thorough understanding of its mechanism of action and the application of robust experimental protocols are paramount to advancing our knowledge of DOR biology and its therapeutic potential.

References

- 1. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [L-Ala3]this compound: a new enkephalin analog with a unique opioid receptor activity profile. Further evidence of delta-opioid receptor multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 11. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.biologists.com [journals.biologists.com]

Methodological & Application

Application Notes and Protocols for DPDPE in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a synthetic cyclic peptide analogue of enkephalin that exhibits high selectivity as an agonist for the delta (δ)-opioid receptor.[1][2] Its resistance to proteolytic degradation makes it a stable and reliable tool for in vitro studies aimed at elucidating the function and signaling pathways of the δ-opioid receptor.[1] These receptors are G-protein coupled receptors (GPCRs) widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes, including analgesia, mood regulation, and cell growth. Understanding the molecular mechanisms initiated by this compound binding to the δ-opioid receptor is crucial for the development of novel therapeutics with improved efficacy and fewer side effects.

This document provides detailed protocols for utilizing this compound in common in vitro cell culture experiments, including cell maintenance, and key functional assays to characterize the cellular response to δ-opioid receptor activation.

Mechanism of Action

This compound selectively binds to and activates the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

In addition to the canonical G-protein signaling, this compound-induced receptor activation can also trigger β-arrestin recruitment. This process not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays, providing a comparative overview of its potency and efficacy in different cellular contexts.

Table 1: this compound Binding Affinity and Functional Potency

| Parameter | Cell Line/Tissue | Assay Type | Value | Reference |

| Ki (nM) | Rat Brain Membranes | Radioligand Binding ([³H]this compound) | 8.5 | [4] |

| Monkey Brain Membranes | Radioligand Binding ([³H]this compound) | 1.4 | [5] | |

| EC50 (nM) | Mouse Vas Deferens | Inhibition of Contraction | 5.2 | [6][7] |

| CHO cells (human δ-opioid receptor) | cAMP Inhibition | 1.3 | [3] | |

| NG108-15 cells | cAMP Inhibition | ~3 | [8] | |

| HEK293 cells (Flag-DOR) | cAMP Inhibition | 1.8 ± 0.6 | [6] | |

| HEK293 cells (Flag-DOR) | Receptor Internalization | 10.7 ± 2.4 | [6] |

Table 2: this compound Efficacy in Functional Assays

| Assay | Cell Line | Maximal Effect (% of control or standard) | Reference |

| cAMP Inhibition | CHO cells (human δ-opioid receptor) | ~90% inhibition of forskolin-stimulated cAMP | [3] |

| Receptor Internalization | HEK293 cells (Flag-DOR) | Similar to SNC-80 | [6] |

| ERK Phosphorylation | CHO-δOR cells | Time-dependent increase | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Maintenance

This protocol describes the general culture of HEK293 or CHO-K1 cells stably expressing the δ-opioid receptor.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human δ-opioid receptor

-

Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells or Ham's F-12K (Kaighn's) Medium for CHO-K1 cells

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other selection antibiotic

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

Protocol:

-

Culture cells in T-75 flasks in the appropriate complete growth medium (DMEM or Ham's F-12K supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing the selection antibiotic (e.g., 500 µg/mL G418).

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA.

-

Incubate for 2-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

cAMP Accumulation Assay

This protocol measures the this compound-induced inhibition of forskolin-stimulated cAMP production.

Materials:

-

HEK293 or CHO-K1 cells expressing the δ-opioid receptor

-

Serum-free culture medium

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

Protocol:

-

Seed the cells into a 96-well plate at a density of 10,000-30,000 cells/well and culture overnight.

-

The next day, aspirate the growth medium and replace it with 50 µL of serum-free medium containing 0.5 mM IBMX.

-

Incubate for 30 minutes at 37°C.

-

Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

-

Add 25 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each this compound concentration and determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the δ-opioid receptor

-

Serum-free culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours before the experiment.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

-

After treatment, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Receptor Internalization Assay (Flow Cytometry)

This protocol measures the agonist-induced internalization of δ-opioid receptors from the cell surface. This protocol assumes the receptor is tagged with an extracellular epitope (e.g., FLAG).

Materials:

-

Cells stably expressing N-terminally FLAG-tagged δ-opioid receptors

-

This compound

-

Primary antibody (e.g., anti-FLAG M1 antibody)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Seed cells in 12-well plates and grow to confluency.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

After incubation, place the plates on ice to stop internalization.

-

Gently detach the cells using an enzyme-free cell dissociation buffer.

-

Transfer the cells to microcentrifuge tubes and pellet by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cells once with ice-cold FACS buffer.

-

Resuspend the cells in FACS buffer containing the primary anti-FLAG antibody and incubate for 1 hour on ice.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30-45 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer and analyze by flow cytometry.

-

The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. Calculate the percentage of receptor internalization relative to the untreated control (0 minutes).

Mandatory Visualization

Signaling Pathways

Experimental Workflow

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. elabscience.com [elabscience.com]

- 3. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. 3.4. Western Blotting and Detection [bio-protocol.org]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for DPDPE in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of [D-Penicillamine(2,5)]-enkephalin (DPDPE), a highly selective delta-opioid receptor agonist, in receptor binding assays.

Introduction

This compound is a synthetic cyclic peptide analogue of enkephalin that exhibits high affinity and selectivity for the delta-opioid receptor (DOR)[1][2][3]. Its resistance to proteolytic degradation makes it a stable and reliable tool for in vitro and in vivo studies[1]. These characteristics have established this compound as a prototypical selective DOR agonist, widely used in pharmacological research to characterize the delta-opioid system and to screen for novel DOR ligands[1][2]. This document outlines the effective concentrations of this compound for receptor binding assays, provides a detailed experimental protocol, and illustrates the relevant signaling pathway.

Data Presentation: Quantitative Binding Data for this compound

The following table summarizes the binding affinity (Ki) and functional potency (IC50/EC50) of this compound for opioid receptors. This data is crucial for designing and interpreting receptor binding experiments.

| Ligand | Receptor | Radioligand | Preparation | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| This compound | Delta (δ) | [3H]this compound | Rat Brain Membranes | 1.4 | - | - | [4] |

| This compound | Delta (δ) | [3H]IleDelt II | Rat Brain Membranes | 4.98 | 8.63 | - | [1] |

| This compound | Mu (μ) | [3H]DAMGO | Rat Brain Membranes | >10000 | >10000 | - | [1] |

| This compound | Delta (δ) | - | Mouse Vas Deferens | - | - | 5.2 | [2][5] |

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. IC50 is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. EC50 is the concentration that produces 50% of the maximum possible functional effect.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the Delta-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the delta-opioid receptor using this compound as a competing ligand against a radiolabeled DOR ligand (e.g., [3H]this compound or [3H]-naltrindole).

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human delta-opioid receptor, or rat brain membrane homogenates.

-

Radioligand: [3H]this compound or another suitable delta-opioid receptor radioligand.

-

Unlabeled Ligand: this compound (for standard curve) and test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Filter mats (e.g., GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of a dilution series of the test compound or unlabeled this compound (for generating a standard competition curve).

-

Add 50 µL of the radioligand (e.g., 3.3 nM [3H]this compound) to each well[6].

-

To determine non-specific binding, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM naltrindole) to a set of wells.

-

To determine total binding, add 50 µL of assay buffer instead of a competing ligand.

-

-

Incubation:

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.

-

Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand[6].

-

-

Quantification:

-

Dry the filter mats.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a delta-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to inhibitory G-proteins (Gi/Go)[3].

Caption: this compound signaling pathway via the delta-opioid receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive receptor binding assay protocol.

Caption: Workflow for a this compound competitive receptor binding assay.

References

- 1. Opioid Receptor Activity and Analgesic Potency of this compound Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of DPDPE

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intracerebroventricular (ICV) administration of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a selective delta-opioid receptor agonist. These guidelines are intended to assist researchers in the fields of pharmacology, neuroscience, and drug development in designing and executing experiments involving the central administration of this compound to study its physiological and behavioral effects.

Introduction

This compound is a synthetic enkephalin analog that exhibits high selectivity for the delta-opioid receptor.[1][2] Its administration directly into the cerebral ventricles allows for the investigation of its central nervous system effects, bypassing the blood-brain barrier which limits the efficacy of peripherally administered this compound.[3] ICV injection of this compound has been instrumental in elucidating the role of delta-opioid receptors in various physiological processes, including nociception, motor control, and the development of tolerance.[4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ICV injection of this compound in rodents. This information can serve as a reference for dose selection and expected outcomes.

Table 1: this compound Dosages and Observed Behavioral Effects in Mice

| Dosage (µ g/mouse ) | Behavioral Effect | Mouse Strain | Reference |

| 3 - 30 | Straub tail, increased locomotion, circling | ICR | [5] |

| 15 | Antinociceptive response in the hot-plate test | Wild-type and MOR -/- | [7] |

| 20 | Development of tolerance to analgesic action with repeated injections | Swiss-Webster | [6][8] |

Table 2: Effects of Repeated ICV this compound Injections on Analgesia and Receptor Density in Mice

| Treatment Duration | Decrease in Analgesic Response (%) | Decrease in [³H]this compound Binding (Bmax) (%) | Mouse Strain | Reference |

| 2 days (twice daily) | 44 | 77 | Swiss-Webster | [6] |

| 4 days (twice daily) | 76 | 76 | Swiss-Webster | [6] |

| 2 days (twice daily) | Not specified | 52 | Swiss-Webster | [8] |

Experimental Protocols

Stereotaxic Surgery for Implantation of Guide Cannula

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse or rat for subsequent ICV injections.

Materials:

-

Stereotaxic apparatus

-

Anesthesia system (e.g., isoflurane)

-

Heating pad

-

Surgical instruments (scalpel, forceps, hemostats, drill)

-

Guide cannula (26-gauge for mice, 22-gauge for rats)[9]

-

Dummy cannula[9]

-

Dental cement

-

Screws for skull fixation

-

Antiseptic solution (e.g., Betadine)

-

Local anesthetic (e.g., bupivacaine)

-

Eye ointment

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent and place it in the stereotaxic apparatus.[10][11]

-

Maintain the animal's body temperature using a heating pad.

-

Apply eye ointment to prevent corneal drying.

-

Shave the fur on the head and clean the scalp with an antiseptic solution.

-

Make a midline incision on the scalp to expose the skull.

-

Gently scrape away the periosteum to visualize the bregma and lambda sutures.

-

Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates are approximately 0.1 mm lateral, 0.03 mm posterior, and 2.4 mm ventral to the bregma.[10] For rats, coordinates are approximately +0.16 mm lateral, -0.1 mm posterior, and +3.6 mm ventral from bregma.[10]

-

Drill a small hole in the skull at the determined coordinates. For mice, the cannula can sometimes be carefully driven through the thin skull.[12]

-

Implant the guide cannula into the lateral ventricle to the desired depth.[10]

-

Secure the cannula to the skull using dental cement and anchor screws.[10][11]

-

Insert a dummy cannula into the guide cannula to prevent blockage.[9]

-

Suture the scalp incision around the cannula.

-

Administer post-operative analgesics and allow the animal to recover for at least 7 days before commencing experiments.[10] Animals should be housed individually to prevent damage to the cannula.[9]

Intracerebroventricular (ICV) Injection of this compound

This protocol outlines the procedure for injecting this compound into the lateral ventricle of a conscious animal via the implanted guide cannula.

Materials:

-

This compound solution (dissolved in sterile saline or artificial cerebrospinal fluid)

-

Injection cannula (sized to fit inside the guide cannula)

-

Polyethylene tubing

-

Microsyringe or infusion pump[9]

-

70% ethanol for sterilization

Procedure:

-

Gently restrain the animal. This is often easier with two people.[9]

-

Clean the top of the guide cannula and the surrounding area with a 70% ethanol wipe.[9]

-

Carefully remove the dummy cannula.[9]

-

Load the microsyringe with the this compound solution and connect it to the injection cannula via polyethylene tubing. Ensure there are no air bubbles in the line.

-

Insert the injection cannula into the guide cannula until it reaches the desired depth.[9]

-

Infuse the this compound solution at a slow, controlled rate (e.g., 1-2 µl/min).[13] The total injection volume should be kept small (e.g., up to 10 µL in rats).[14]

-

After the injection is complete, leave the injection cannula in place for a short period (e.g., 1-5 minutes) to allow for diffusion and prevent backflow.[11]

-

Carefully withdraw the injection cannula and replace it with the dummy cannula.[9]

-

Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for ICV injection and the known signaling pathway of this compound.

Caption: Experimental workflow for ICV cannulation and injection.

Caption: this compound signaling pathway via the delta-opioid receptor.

Discussion and Considerations

-

Vehicle Solution: this compound is typically dissolved in sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF). The choice of vehicle should be consistent within an experiment and reported in any publications.

-

Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose of this compound for the desired effect in the specific animal model and behavioral or physiological assay being used.[13]

-

Controls: Appropriate control groups should be included in all experiments. This includes a vehicle-injected group to control for the effects of the injection procedure itself.

-

Verification of Cannula Placement: At the end of the study, it is crucial to verify the correct placement of the cannula. This can be done by injecting a dye (e.g., Evans Blue or Fast Green) and performing histological analysis of the brain tissue.[12][15]

-

Animal Welfare: All surgical and experimental procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals. This includes the use of appropriate anesthesia, analgesia, and aseptic surgical techniques.[16]

By following these detailed protocols and considering the provided data, researchers can effectively utilize ICV administration of this compound to advance our understanding of the central delta-opioid system.

References

- 1. This compound | δ Opioid Receptors | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Passage of a delta-opioid receptor selective enkephalin, [D-penicillamine2,5] enkephalin, across the blood-brain and the blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [D-Pen2-D-Pen5]enkephalin, a delta opioid agonist, given intracerebroventricularly in the mouse produces antinociception through medication of spinal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [D-Pen2, D-Pen5]enkephalin, the standard delta opioid agonist, induces morphine-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of multiple intracerebroventricular injections of [D-Pen2,D-Pen5]enkephalin and [D-Ala2,Glu4]deltorphin II on tolerance to their analgesic action and on brain delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Effects of NMDA receptor antagonists on delta1- and delta2-opioid receptor agonists-induced changes in the mouse brain [3H]this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Intracerebroventricular (icv) cannulation [bio-protocol.org]

- 11. rwdstco.com [rwdstco.com]

- 12. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alzet.com [alzet.com]

- 16. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous DPDPE Administration in Analgesia Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pen²,D-Pen⁵]enkephalin (DPDPE) is a highly selective synthetic peptide agonist for the delta-opioid receptor (δOR).[1][2] The delta-opioid receptor is a G-protein coupled receptor (GPCR) that is a promising therapeutic target for pain management, as its activation may offer analgesia with a reduced side-effect profile compared to mu-opioid receptor agonists.[1] While this compound has been extensively used in in vitro and intracerebroventricular administration studies, its efficacy and protocols for subcutaneous (s.c.) administration in analgesia research are less well-documented and show conflicting results.

These application notes provide a comprehensive overview of the available data, detailed experimental protocols, and the underlying signaling pathways relevant to the subcutaneous administration of this compound for analgesia studies in rodents.

Data Presentation: Analgesic Efficacy of Subcutaneous this compound

The analgesic efficacy of subcutaneously administered this compound appears to be dependent on the pain model being investigated. Some studies have reported it to be inactive in acute thermal pain models[1][2], while others have demonstrated significant analgesic effects in models of inflammatory and neuropathic pain.

| Pain Model | Species | This compound Dose | Analgesic Effect | Citation(s) |

| Formalin Test (Phase 2) | Mouse | 150 nmol/mouse | Active | [1] |

| Diabetic Neuropathy | Mouse | 0.5 - 5 mg/kg | Dose-dependent inhibition of mechanical allodynia and thermal hyperalgesia | |

| Hot Plate Test | Not Specified | Not Specified | Inactive | [1][2] |

| Tail Flick Test | Not Specified | Not Specified | Inactive | [1][2] |

Signaling Pathways of this compound

This compound exerts its analgesic effects through the activation of the delta-opioid receptor, a Gi/o-coupled GPCR. The binding of this compound to the δOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thus dampening the pain signal.

This compound-Activated Delta-Opioid Receptor Signaling

Caption: this compound signaling cascade via the delta-opioid receptor.

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and volume. This compound is soluble in water at concentrations up to 1 mg/mL.[3]

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline or PBS to the tube.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming may aid dissolution, but do not overheat.

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final solution.

-

Store the prepared this compound solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.